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Compound of Interest

Compound Name: 2,5,8-Trimethylquinoline

Cat. No.: B020356

Introduction

2,5,8-Trimethylquinoline is a heterocyclic aromatic compound belonging to the quinoline
family.[1][2] Its structure, featuring a quinoline core with three methyl group substitutions, gives
rise to distinct spectroscopic characteristics that are crucial for its identification, purity
assessment, and structural elucidation. This technical guide provides a comprehensive
overview of the core spectroscopic techniques used to analyze 2,5,8-trimethylquinoline,
offering insights into the principles, experimental protocols, and data interpretation relevant to
researchers, scientists, and professionals in drug development. The quinoline scaffold and its
derivatives are of significant interest in medicinal chemistry due to their wide range of biological
activities.[3][4][5][6][ 7]

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 2,5,8-trimethylquinoline is
essential before undertaking spectroscopic analysis.

Property Value

CAS Number 102871-69-2[1]
Molecular Formula C12H13N[1]
Molecular Weight 171.24 g/mol [1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of
organic molecules.[8][9] It provides detailed information about the carbon-hydrogen framework
of 2,5,8-trimethylquinoline.

'H NMR Spectroscopy

Proton NMR (*H NMR) spectroscopy reveals the number of distinct proton environments and
their neighboring protons. For 2,5,8-trimethylquinoline, the spectrum is expected to show
characteristic signals for both the aromatic protons on the quinoline ring and the protons of the

three methyl groups.

Expected Chemical Shifts (8) in CDCls:

Expected Chemical Shift

Proton Assignment Multiplicity
(ppm)

Aromatic Protons 7.0-85 Multiplets, Doublets

C2-CHs ~2.7 Singlet

C5-CHs ~2.5 Singlet

C8-CHs ~2.6 Singlet

Note: Predicted values are based on the analysis of structurally similar quinoline derivatives.

Actual experimental values may vary.

3C NMR Spectroscopy

Carbon-13 NMR (33C NMR) spectroscopy provides information on the different carbon
environments within the molecule.[10] The spectrum of 2,5,8-trimethylquinoline will display
distinct signals for the aromatic carbons of the quinoline core and the carbons of the methyl

substituents.

Expected Chemical Shifts (&) in CDCls:
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Carbon Assignment Expected Chemical Shift (ppm)
Aromatic Carbons 120 - 160

C2-CHs ~25

C5-CHs ~18

C8-CHs ~17

Note: Predicted values are based on the analysis of structurally similar quinoline derivatives.

Actual experimental values may vary.

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Data Processing & Analysis
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Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules.[11] It is instrumental in confirming the molecular weight of 2,5,8-
trimethylquinoline and providing insights into its fragmentation patterns, which can aid in
structural confirmation. For 2,5,8-trimethylquinoline (C12H13N), the expected molecular ion
peak [M]* would be observed at an m/z of approximately 171.10. High-resolution mass
spectrometry (HRMS) can provide the exact mass, further confirming the elemental

composition.[12]
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Experimental Protocol: Mass Spectrometry (Electron

lonization)
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Caption: General workflow for Electron lonization Mass Spectrometry (EI-MS).

Vibrational Spectroscopy: Fourier-Transform

Infrared (FT-IR)

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing

vibrations of its chemical bonds.[13][14][15] This technique is particularly useful for identifying

the functional groups present in a molecule. The FT-IR spectrum of 2,5,8-trimethylquinoline

will be characterized by absorptions corresponding to C-H bonds (aromatic and aliphatic) and

C=C/C=N bonds of the quinoline ring system.

Expected Characteristic FT-IR Absorption Bands:

Wavenumber (cm~12) Vibration Type Intensity
3100 - 3000 Aromatic C-H Stretch Medium
2080 - 2850 Aliphatic C-H Stretch (from Medium-Strong
CHs)
1620 - 1580 C=C and C=N Ring Stretching Strong
1500 - 1400 C=C Ring Stretching Medium-Strong
850 - 750 C-H Out-of-plane Bending Strong
© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b020356?utm_src=pdf-body-img
https://www.astrochemistry.org/data/quin.php
https://www.mdpi.com/1422-8599/2023/4/M1747
https://pmc.ncbi.nlm.nih.gov/articles/PMC11223029/
https://www.benchchem.com/product/b020356?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining FT-IR
spectra of solid samples.
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Caption: Workflow for obtaining an FT-IR spectrum using the ATR technique.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule.[9][16]
[17][18] The conjugated Tt-system of the quinoline ring in 2,5,8-trimethylquinoline results in
strong absorption in the ultraviolet region. The spectrum is typically characterized by one or
more absorption maxima (A_max).

Expected UV-Vis Absorption:

Solvent Expected A_max (nm) Electronic Transition

Ethanol ~230, ~280, ~320 m - "

Note: The exact absorption maxima and molar absorptivity (€) are solvent-dependent.

Experimental Protocol: UV-Vis Spectroscopy
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Caption: Standard procedure for acquiring and analyzing a UV-Vis spectrum.

Safety and Handling

2,5,8-Trimethylquinoline should be handled with appropriate safety precautions in a
laboratory setting.[19][20][21][22] Always consult the Safety Data Sheet (SDS) before use.
General safety measures include:

e Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and
a lab coat.

» Ventilation: Handle in a well-ventilated area or a chemical fume hood.[20]

o Storage: Store in a tightly closed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.[20]

o Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

The spectroscopic analysis of 2,5,8-trimethylquinoline, utilizing a combination of NMR, Mass
Spectrometry, FT-IR, and UV-Vis techniques, provides a comprehensive characterization of the
molecule. Each technique offers complementary information, which, when integrated, allows for
unambiguous structural confirmation, purity assessment, and quantification. The protocols and
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expected data presented in this guide serve as a valuable resource for scientists engaged in
the research and development of quinoline-based compounds, ensuring scientific integrity and
facilitating advancements in fields such as medicinal chemistry and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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